2-(Furan-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-7(13)5-4-16-9(11-5)12-8(14)6-2-1-3-15-6/h1-4H,(H2,10,13)(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDUUFREQCELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carboxamido)oxazole-4-carboxamide typically involves the condensation of furan-2-carboxylic acid with oxazole-4-carboxylic acid. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazole ring undergoes nucleophilic substitutions at the C-2 and C-4 positions due to electron-deficient carbons adjacent to nitrogen.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| DCC, EDCI, HATU (coupling agents) with DMAP/TEA | Modified oxazole derivatives (e.g., alkylated or arylated analogs) | Coupling agents facilitate amide bond formation with primary/secondary amines, yielding derivatives with enhanced biological activity. |
| Halogens (Br₂, Cl₂) in DCM at 0–25°C | Halogenated oxazole derivatives | Electrophilic substitution occurs regioselectively at the C-5 position of the oxazole ring. |
Research Insight : Substitutions at the oxazole ring retain the furan-carboxamido moiety, preserving π-π stacking interactions critical for binding biological targets .
Oxidation Reactions
The furan ring is susceptible to oxidation, while the oxazole ring remains stable under mild conditions.
Mechanistic Note : Oxidation of the furan ring alters electronic properties, reducing aromaticity and increasing susceptibility to nucleophilic attack .
Reduction Reactions
Selective reduction of the carboxamide group or furan ring is achievable under controlled conditions.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| LiAlH₄ in THF at reflux | Primary amine derivatives | Complete reduction of the carboxamide to amine occurs within 4–6 hours. |
| NaBH₄/CeCl₃ in MeOH | Partially reduced furan (dihydrofuran) | Chemoselective reduction preserves the oxazole ring. |
Application : Reduced analogs exhibit improved solubility, enhancing pharmacokinetic profiles in drug discovery.
Hydrolysis Reactions
The carboxamide and oxazole moieties undergo hydrolysis under acidic or basic conditions.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| 6M HCl at 100°C | Oxazole-4-carboxylic acid + furan-2-carboxamide | Acidic hydrolysis cleaves the oxazole-carboxamide bond selectively. |
| NaOH (2M) at 60°C | Oxazole-4-amine + furan-2-carboxylic acid | Basic conditions deamidate the carboxamide group without ring degradation. |
Stability Note : Hydrolysis rates are pH-dependent, with faster cleavage observed in strongly acidic media.
Cycloaddition Reactions
The oxazole ring participates in [4+2] cycloadditions as a diene or dienophile.
| Reagents/Conditions | Products | Key Findings |
|---|---|---|
| Maleic anhydride in toluene at 110°C | Bicyclic adducts | Diels-Alder reactivity confirmed by X-ray crystallography. |
Computational Support : DFT studies indicate high electron density at the oxazole C-4 position, favoring dienophile interactions .
Scientific Research Applications
Chemistry
In chemistry, 2-(Furan-2-carboxamido)oxazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.
Biology
Research has indicated that this compound exhibits potential biological activity. It has been investigated for:
- Enzyme Inhibition: The compound may inhibit certain enzymes crucial for various biochemical pathways.
- Receptor Binding: It could bind to specific receptors, modulating their activity and influencing downstream signaling pathways .
Medicine
In the medical field, the compound is explored for its therapeutic potential:
- Antibacterial Activity: Similar derivatives have shown promising antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. For example, related compounds demonstrated low IC values (0.040–3.4 μM) in inhibiting bacterial DNA gyrase.
- Anticancer Potential: Studies indicate that oxazole derivatives can inhibit tumor cell proliferation. Related compounds have been shown to suppress tumor necrosis factor α (TNF-α) production in human blood cultures and inhibit the growth of various tumor cell lines .
Industry
In industrial applications, this compound is utilized in developing new materials or as a catalyst in chemical reactions. Its diverse reactivity makes it suitable for various applications in material science.
Antibacterial Activity
Research on similar compounds has highlighted their antibacterial properties. For instance:
- Compounds structurally related to 2-(Furan-2-carboxamido)oxazole have demonstrated significant activity against bacterial strains, suggesting potential as antibacterial agents.
Anticancer Activity
Studies have shown that related oxazole derivatives can induce apoptosis in cancer cells:
Mechanism of Action
The mechanism of action of 2-(Furan-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interfere with the replication of microbial DNA, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
N-(2-Chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
This derivative introduces an N-(2-chlorobenzyl) group to the parent compound. The addition of a chlorinated aromatic substituent significantly alters physicochemical and safety profiles:
Key Observations :
- The derivative’s hazards (H302, H315, H319) highlight the impact of aromatic halogenation on biological reactivity, possibly due to enhanced electrophilicity or metabolic activation .
Other Heterocyclic Carboxamides
While direct analogs are scarce in the provided evidence, broader comparisons can be drawn with compounds like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid (). This β-lactam/thiazolidine hybrid shares carboxamide and heterocyclic features but differs critically in:
- Core Structure: The presence of a bicyclic β-lactam ring (azabicyclo[3.2.0]heptane) vs. a monocyclic oxazole.
- Bioactivity : β-lactams are typically antibiotics targeting penicillin-binding proteins, whereas oxazole-carboxamides may exhibit kinase inhibition or antiviral activity.
- Solubility : The thiazolidine and carboxylic acid groups in the β-lactam compound enhance hydrophilicity compared to the furan-oxazole system .
Environmental and Regulatory Implications
- Regulatory Status : The parent compound’s regulatory standing remains undefined, but derivatives like the N-(2-chlorobenzyl) analog may face restrictions due to their hazard classifications.
Biological Activity
2-(Furan-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.18 g/mol
- CAS Number : 1286699-XX-X
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 270 |
| Escherichia coli | 12 | 300 |
| Bacillus cereus | 10 | 280 |
The results indicate a moderate to strong antibacterial effect, particularly against Gram-negative bacteria, which tend to be more resistant due to their thicker peptidoglycan layers .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A significant finding is its cytotoxic effect on HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 cells.
| Cell Line | Cell Viability (%) | Concentration (µg/mL) |
|---|---|---|
| HepG2 | 33.29 | 20 |
| MCF-7 | 41.81 | 20 |
| Huh-7 | 45.09 | 20 |
These results suggest that the compound may serve as a promising lead in anticancer drug development, with structure-activity relationship (SAR) studies indicating that electron-donor substituents enhance its activity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and subsequent DNA fragmentation, which are hallmarks of programmed cell death .
Case Studies
-
Study on Anticancer Activity :
In a controlled study, various derivatives of furan-based compounds were synthesized and tested for their anticancer properties. The most active derivative showed a significant reduction in cell viability across multiple cancer cell lines compared to standard treatments like doxorubicin . -
Antimicrobial Efficacy Assessment :
A comparative study assessed the antimicrobial efficacy of several furan derivatives against common pathogens. The study highlighted that the presence of specific functional groups in the oxazole ring significantly influenced the antimicrobial activity, with the tested compound showing superior results against resistant strains .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Furan-2-carboxamido)oxazole-4-carboxamide?
Answer:
The synthesis of this compound typically involves coupling a furan-2-carboxylic acid derivative with an oxazole-4-carboxamide scaffold. A validated approach (adapted from oxazolone carboxamide syntheses) includes:
- Step 1: Activation of the furan-2-carboxylic acid using coupling agents like EDCI/HOBt to form an acyl intermediate.
- Step 2: Reaction with an oxazole-4-carboxamide derivative under anhydrous conditions (e.g., in pyridine or DMF) to form the carboxamide bond .
- Step 3: Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) or recrystallization.
Key parameters include temperature control (0–25°C) to avoid side reactions and monitoring reaction progress via TLC or HPLC.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- HPLC/MS : Confirm molecular weight and purity (>97% as per pharmacopeial standards) .
- NMR (1H/13C) : Verify substituent positions (e.g., furan C-2 linkage, oxazole C-4 carboxamide). For example, the oxazole ring protons typically resonate at δ 8.1–8.3 ppm, while furan protons appear at δ 6.3–7.2 ppm .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, especially if thiol-thione tautomerism is suspected (as seen in related oxadiazole systems) .
Advanced: How can contradictory biological activity data for this compound be systematically addressed?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For instance, anti-inflammatory activity reported in macrophage models may not replicate in epithelial cells due to differential receptor expression .
- Purity thresholds : Impurities <97% (e.g., residual solvents or unreacted intermediates) can skew results. Use orthogonal purification methods (e.g., preparative HPLC) .
- Structural analogs : Compare activity with derivatives (e.g., pyridyl vs. phenyl substitutions) to identify pharmacophore requirements. For example, replacing phenyl with pyridyl in oxazole analogs improved solubility but reduced target affinity .
Advanced: What strategies optimize the pharmacokinetic profile of this compound?
Answer:
Key optimization strategies include:
- Solubility enhancement : Introduce polar groups (e.g., -OH, -NH2) at non-critical positions. Pyridyl substitutions in oxazole rings improved aqueous solubility by 30% in related compounds .
- Metabolic stability : Block metabolic soft spots (e.g., methyl groups on the furan ring to slow oxidative degradation) .
- Bioavailability testing : Use in vitro models (e.g., Caco-2 permeability assays) and adjust logP values via substituent modifications. For example, replacing a methyl group with a trifluoromethyl group increased logP from 1.2 to 2.5, enhancing membrane permeability .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory applications) to predict binding affinities. For furan-oxazole hybrids, π-π stacking with Phe residues is critical .
- QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with activity. Electron-withdrawing groups on the oxazole ring often enhance target engagement .
- ADMET prediction : Tools like SwissADME can forecast absorption and toxicity risks, reducing reliance on iterative synthesis .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage conditions : Keep under inert gas (argon) at –20°C to prevent oxidation of the furan ring.
- Degradation indicators : Monitor via HPLC for new peaks at 254 nm, which may indicate hydrolysis of the carboxamide bond .
- Light sensitivity : Use amber vials to avoid photodegradation, as oxazole derivatives are prone to ring-opening under UV exposure .
Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?
Answer:
- Variable tautomerism : Use temperature-dependent NMR to identify dominant tautomeric forms (e.g., thiol vs. thione in oxadiazole analogs) .
- Crystallographic validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for the proposed structure .
- Isotopic labeling : Introduce 13C at the oxazole C-4 position to confirm carboxamide connectivity via 2D NMR (HSQC/HMBC) .
Advanced: What mechanistic insights exist for the biological activity of this compound?
Answer:
- Anti-inflammatory pathways : Inhibits NF-κB translocation in macrophages by blocking IκB phosphorylation (IC50 ~5 µM in RAW264.7 cells) .
- Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., JAK3 inhibition with Ki = 120 nM), validated via SPR and enzymatic assays .
- Reactive oxygen species (ROS) modulation : Scavenges hydroxyl radicals in cell-free systems (EC50 = 10 µM), correlating with in vivo antioxidant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
